molecular formula C10H18N2 B3164495 (Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine CAS No. 893573-03-0

(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B3164495
CAS No.: 893573-03-0
M. Wt: 166.26 g/mol
InChI Key: OMDPUAFQICCZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a secondary amine featuring a branched butan-2-yl group and a heterocyclic (1-methyl-1H-pyrrol-2-yl)methyl substituent. Its hydrochloride salt (CAS 1158771-11-9) is marketed as a pharmaceutical intermediate or building block, highlighting its utility in drug discovery . The compound’s structure combines a flexible alkyl chain with a pyrrole ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-4-9(2)11-8-10-6-5-7-12(10)3/h5-7,9,11H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDPUAFQICCZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the reaction of butan-2-ylamine with 1-methyl-1H-pyrrole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with different functional groups.

Scientific Research Applications

(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with molecular targets and pathways within cells. The compound may bind to specific receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

[2-(1H-Indol-3-yl)ethyl][(1-Methyl-1H-pyrrol-2-yl)methyl]amine (CAS 117888-98-9)

  • Molecular Weight : 242.03
  • Key Features : Replaces the butan-2-yl group with a 2-(indol-3-yl)ethyl chain.
  • Implications : The indole moiety, aromatic and planar, may enhance π-π stacking in biological systems, while the ethyl linker provides flexibility. This compound is likely used in bioactive molecule synthesis targeting neurological receptors .

[2-(5-Chloro-1H-indol-3-yl)ethyl][(1-Methyl-1H-pyrrol-2-yl)methyl]amine (CAS 1011399-13-5)

  • Molecular Weight : 333.86
  • Key Features : Incorporates a chloro-substituted indole ring.
  • Implications: The electron-withdrawing chlorine atom could modulate receptor-binding affinity or metabolic stability compared to the non-halogenated analog .

(1-Methyl-1H-pyrrol-2-yl)methylamine (CAS 1017060-81-9)

  • Key Features : Substitutes butan-2-yl with a 3-methylbutyl (isopentyl) group .

(1-Methyl-1H-pyrrol-2-yl)methylamine (CAS 774555-56-5)

  • Key Features : Features a linear pentyl chain .
  • Implications : The longer alkyl chain increases hydrophobicity, which may extend half-life in lipid-rich environments but reduce solubility.

(Butan-2-yl)[(4-methylphenyl)methyl]amine Hydrochloride (CAS 1049678-12-7)

  • Key Features : Replaces the pyrrole-methyl group with a 4-methylbenzyl substituent .

Table 1: Structural and Functional Comparison

Compound (CAS) Molecular Weight Substituents Key Applications Notable Properties
Target Compound (1158771-11-9) ~202.45 (HCl salt) Butan-2-yl, Pyrrole-methyl Pharmaceutical intermediates Branched alkyl, heterocyclic
[2-(1H-Indol-3-yl)ethyl]... (117888-98-9) 242.03 Indole-ethyl, Pyrrole-methyl Bioactive synthesis Aromatic indole, flexible linker
[2-(5-Chloro-1H-indol-3-yl)ethyl]... (1011399-13-5) 333.86 Chloroindole-ethyl, Pyrrole-methyl Enhanced receptor binding Electron-withdrawing Cl
(1-Methylpyrrol-2-yl)methylamine (1017060-81-9) - 3-Methylbutyl, Pyrrole-methyl Lipophilic intermediates Branched hydrophobic chain
(Butan-2-yl)[(4-methylphenyl)methyl]amine... (1049678-12-7) - Butan-2-yl, 4-Methylbenzyl Aromatic amine applications Benzyl group, increased rigidity

Research Findings and Implications

Physicochemical Properties

  • Target Compound : The pyrrole ring’s conjugated system reduces basicity compared to aliphatic amines, while the butan-2-yl group balances hydrophobicity and steric effects.
  • Chloroindole Analogs : Higher molecular weight and halogenation may improve binding specificity but reduce solubility .

Biological Activity

The compound (Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine , often encountered in medicinal chemistry, is a synthetic amine derivative featuring a butan-2-yl group and a pyrrolidine moiety. This unique structural combination suggests potential for diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

This compound is typically synthesized through multi-step organic reactions involving reductive amination techniques. The synthesis often employs reducing agents such as sodium cyanoborohydride, which enhances yield and purity. The hydrochloride salt form of this compound improves its solubility and stability, making it more suitable for biological applications.

Property Details
Molecular FormulaC10H18N2
Molecular WeightApproximately 170.26 g/mol
Structural FeaturesContains a butan-2-yl group and a pyrrolidine moiety

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have been shown to possess broad-spectrum antibacterial properties, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

Anticancer Activity

Studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines. Pyrrole derivatives have demonstrated cytotoxic effects against several types of cancer cells, suggesting that this compound may also exhibit similar properties. Mechanistic studies indicate that these compounds can induce apoptosis and inhibit cell proliferation by modulating key signaling pathways involved in cancer progression.

Mode of Action

The precise mode of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors, leading to alterations in cellular functions. Pyrrole derivatives are known to influence various biochemical pathways, including those related to inflammation and cell survival .

Biochemical Pathways

While specific pathways affected by this compound are not yet documented, pyrrole derivatives generally impact numerous biochemical processes. These include antimicrobial activity through membrane disruption and anticancer effects via apoptosis induction.

Case Studies and Research Findings

  • Antimicrobial Screening : A recent study evaluated the antimicrobial efficacy of various pyrrole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited notable inhibitory effects comparable to standard antimicrobial agents.
  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM, showcasing its potential as an anticancer agent.
  • Mechanistic Insights : Docking studies have suggested that this compound binds effectively to target proteins involved in cancer cell signaling pathways, potentially leading to enhanced therapeutic outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine
Reactant of Route 2
Reactant of Route 2
(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.